

Spectroscopic Data and Analysis of 2-Bromobutanamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-bromobutanamide** (C₄H₈BrNO), a valuable building block in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted data to facilitate its identification and characterization. The information is presented in a structured format, including detailed tables of predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for **2-bromobutanamide**. This data has been generated using established spectroscopic principles and prediction software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for **2-Bromobutanamide** (Solvent: CDCl₃, Field Strength: 400 MHz)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~6.5 - 7.5	Broad Singlet	1H	-	-NH ₂ (amide)
~5.5 - 6.5	Broad Singlet	1H	-	-NH ₂ (amide)
~4.2	Doublet of Triplets	1H	~7.0, ~5.0	H-2
~2.1	Multiplet	2H	~7.0	H-3
~1.1	Triplet	3H	~7.5	H-4

Table 2: Predicted ¹³C NMR Data for **2-Bromobutanamide** (Solvent: CDCl₃, Field Strength: 100 MHz)

Chemical Shift (δ, ppm)	Assignment
~172	C-1 (C=O)
~50	C-2 (CH-Br)
~30	C-3 (CH ₂)
~11	C-4 (CH ₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Characteristic IR Absorption Bands for 2-Bromobutanamide



Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
3350 - 3180	Strong, Broad	N-H	Stretching (Amide)
2970 - 2860	Medium	С-Н	Stretching (Alkyl)
~1650	Strong	C=O	Stretching (Amide I)
~1630	Medium	N-H	Bending (Amide II)
650 - 550	Medium-Strong	C-Br	Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The following data is predicted for electron ionization (EI) mass spectrometry.

Table 4: Predicted Mass Spectrometry Fragmentation Data for 2-Bromobutanamide

m/z	Relative Intensity (%)	Proposed Fragment	Notes
165/167	10	[C₄H8BrNO]+	Molecular ion (M+), showing characteristic Br isotope pattern.
122/124	40	[C₃H₅BrO]+	Loss of -NH ₂
88	100	[C ₄ H ₈ NO] ⁺	Loss of Br radical.
72	60	[C₃H6NO] ⁺	Cleavage of the C2-C3 bond.
57	80	[C ₄ H ₉] ⁺	Butyl cation.
44	90	[CONH ₂] ⁺	Amide fragment.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of 2-bromobutanamide in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Utilize a 400 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum with a 90° pulse width.
 - Set the spectral width to cover the range of 0-10 ppm.
 - Use a relaxation delay of 1-2 seconds.
 - Accumulate at least 16 scans for a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum with proton decoupling.
 - Set the spectral width to cover the range of 0-200 ppm.
 - Use a relaxation delay of 2-5 seconds.
 - Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.
- Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

 Sample Preparation: As 2-bromobutanamide is likely a solid, prepare a KBr (potassium bromide) pellet. Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry



KBr powder in an agate mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
 - Co-add at least 16 scans to improve the signal-to-noise ratio.
- Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

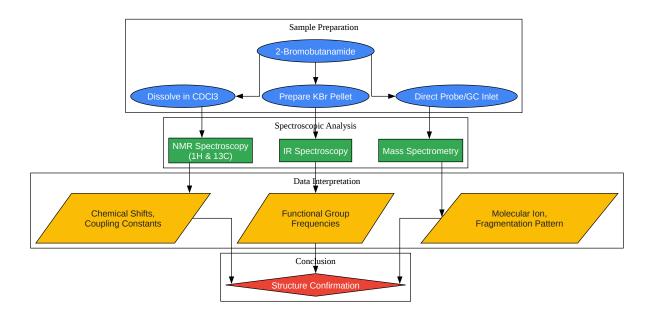
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.
- Ionization: Bombard the sample with electrons at a standard energy of 70 eV.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
 mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions and record their abundance to generate the mass spectrum.
- Data Analysis: Analyze the fragmentation pattern to identify the molecular ion and characteristic fragment ions. The presence of bromine will be indicated by pairs of peaks (M⁺ and M⁺+2) with nearly equal intensity.

Visualizations



The following diagrams illustrate the logical workflow for spectroscopic analysis and the molecular structure of **2-bromobutanamide**.



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Caption: Workflow for the spectroscopic analysis of **2-bromobutanamide**.

Caption: Molecular structure and predicted NMR correlations for 2-bromobutanamide.

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